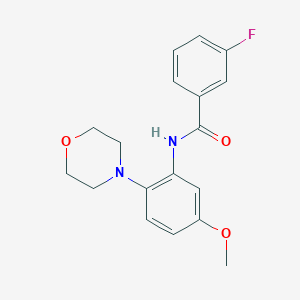![molecular formula C20H31N3O2 B243919 N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243919.png)
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide, also known as MP-10, is a selective agonist of the μ-opioid receptor. It is a synthetic compound that has been developed for its potential use in pain management and addiction treatment.
Mechanism of Action
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide works by binding to the μ-opioid receptor in the brain and spinal cord. This binding activates the receptor, which results in the release of endorphins, natural painkillers produced by the body. Endorphins bind to the same receptor, leading to a reduction in pain perception. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has a high affinity and selectivity for the μ-opioid receptor, which makes it a potent analgesic.
Biochemical and Physiological Effects:
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has several biochemical and physiological effects. It has been shown to reduce pain perception, suppress cough reflex, and induce sedation. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide also has a dose-dependent effect on respiratory depression, which is a common side effect of opioids. It has been shown to have a lower risk of respiratory depression compared to traditional opioids.
Advantages and Limitations for Lab Experiments
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has several advantages for lab experiments. It is a potent and selective agonist of the μ-opioid receptor, which makes it a valuable tool for studying the receptor's function. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has also been shown to have a lower abuse potential and fewer side effects compared to traditional opioids, which makes it a safer alternative for animal studies. However, N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide is a synthetic compound that requires expertise in organic chemistry for its synthesis, which may limit its accessibility for some labs.
Future Directions
There are several future directions for N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide research. One direction is to study its potential use in pain management and addiction treatment in humans. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has shown promising results in animal models, and further studies are needed to determine its safety and efficacy in humans. Another direction is to study its mechanism of action in more detail. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide's high affinity and selectivity for the μ-opioid receptor make it a valuable tool for studying the receptor's function. Finally, there is a need for the development of new and safer opioid medications, and N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide's lower abuse potential and fewer side effects make it a promising candidate for further research.
Conclusion:
In conclusion, N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide is a synthetic compound that has been developed for its potential use in pain management and addiction treatment. It is a potent and selective agonist of the μ-opioid receptor, which makes it a valuable tool for studying the receptor's function. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has several advantages for lab experiments, including its lower abuse potential and fewer side effects compared to traditional opioids. Further research is needed to determine its safety and efficacy in humans and to develop new and safer opioid medications.
Synthesis Methods
The synthesis of N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide involves several steps. The first step is the preparation of the piperazine intermediate, which is achieved by reacting 1-benzylpiperazine with 3-methylbutanoyl chloride. The resulting product is then reacted with 4-bromoaniline to form the final product, N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide. The synthesis of N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to be highly effective in reducing pain and opioid withdrawal symptoms in animal models. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has also been shown to have lower abuse potential and fewer side effects compared to traditional opioid medications.
properties
Molecular Formula |
C20H31N3O2 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]pentanamide |
InChI |
InChI=1S/C20H31N3O2/c1-4-5-6-19(24)21-17-7-9-18(10-8-17)22-11-13-23(14-12-22)20(25)15-16(2)3/h7-10,16H,4-6,11-15H2,1-3H3,(H,21,24) |
InChI Key |
OBWMXSUIYLLYHC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide](/img/structure/B243845.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)
![N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B243848.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243849.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243850.png)
![N-(4-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B243851.png)
![4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide](/img/structure/B243853.png)
![3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243855.png)
![2-(2,4-dichlorophenoxy)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]propanamide](/img/structure/B243859.png)
![4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243860.png)